N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- A study by Hafez and El-Gazzar (2017) explored the synthesis of thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity against various human cancer cell lines. This suggests potential applications in cancer therapy (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activities
- Gangjee et al. (2008) reported the synthesis of analogues with dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, which are key enzymes in nucleotide synthesis. This could imply utility in drug design for conditions like cancer and autoimmune diseases (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antibacterial Activities
- Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, including derivatives of the chemical compound , which exhibited strong bactericidal effects against various bacteria, indicating potential in antibacterial drug development (Abdel‐Hafez, 2010).
Crystal Structures
- Studies by Subasri et al. (2017) and (2016) focused on the crystal structures of related compounds, which can provide insights into the molecular interactions and stability, crucial for pharmaceutical applications (Subasri et al., 2017) (Subasri et al., 2016).
Fluorescence Binding Studies
- Meng et al. (2012) investigated the binding interactions of related compounds with bovine serum albumin using fluorescence studies. This kind of research is significant for understanding drug-protein interactions, which are vital in drug delivery and efficacy (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Anticancer Activity
- Yushyn, Holota, and Lesyk (2022) explored the synthesis of a novel molecule with anticancer properties, demonstrating the ongoing research into thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents (Yushyn, Holota, & Lesyk, 2022).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-9-21-17(23)16-13(8-10-25-16)20-18(21)26-11-15(22)19-12-6-4-5-7-14(12)24-2/h4-8,10H,3,9,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOSSVWLLPVJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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